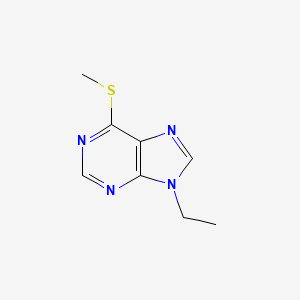
9-Ethyl-6-methylthiopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-6-methylthiopurine is a chemical compound with the molecular formula C8H10N4S and a molecular weight of 194.257 g/mol It is a derivative of thiopurine, characterized by the presence of an ethyl group at the 9th position and a methylthio group at the 6th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-methylthiopurine typically involves the alkylation of 6-thiopurines. One common method is the reaction of 6-halogenopurines with mercaptans . For instance, 6-chloro-9-ethylpurine can be reacted with methyl mercaptan under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available purine derivatives. The process may include halogenation, alkylation, and thiolation steps under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
9-Ethyl-6-methylthiopurine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the 6th position where the methylthio group is present.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to yield corresponding thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and thiols, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various alkylated or arylated derivatives of this compound.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Thiol derivatives are the primary products.
科学的研究の応用
9-Ethyl-6-methylthiopurine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and its role in inhibiting purine synthesis.
Biology: The compound is used in research on enzyme inhibition and nucleotide metabolism.
Pharmacology: It is investigated for its immunosuppressive properties and potential use in treating autoimmune diseases.
作用機序
The mechanism of action of 9-Ethyl-6-methylthiopurine involves its incorporation into nucleic acids, leading to the inhibition of purine synthesis. This compound is metabolized to its ribonucleotide form, which inhibits phosphoribosyl pyrophosphate amidotransferase, a key enzyme in the purine biosynthesis pathway . This inhibition results in the suppression of DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells .
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A thiopurine derivative used in the treatment of leukemia.
Thioguanine: Another thiopurine analog with immunosuppressive and antitumor properties.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.
Uniqueness
9-Ethyl-6-methylthiopurine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methylthio groups confer different reactivity and metabolic pathways compared to other thiopurine derivatives .
特性
CAS番号 |
7252-00-8 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
9-ethyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H10N4S/c1-3-12-5-11-6-7(12)9-4-10-8(6)13-2/h4-5H,3H2,1-2H3 |
InChIキー |
OQDMOHRZTMPTKT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1N=CN=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


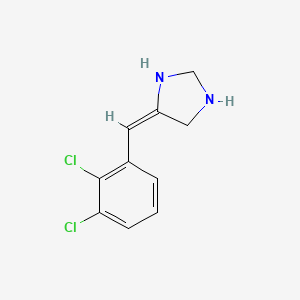
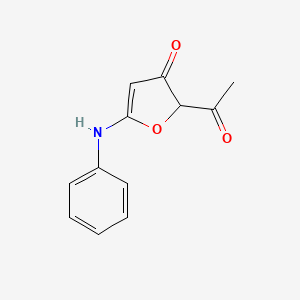
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
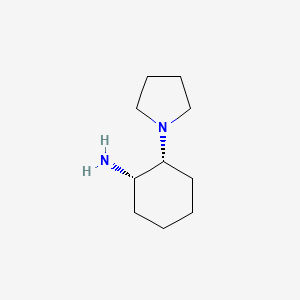
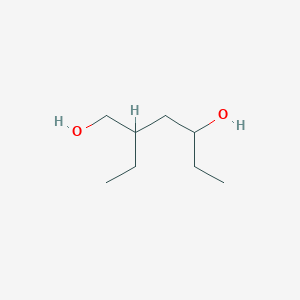
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
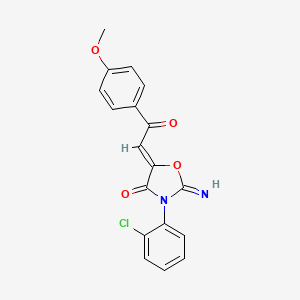
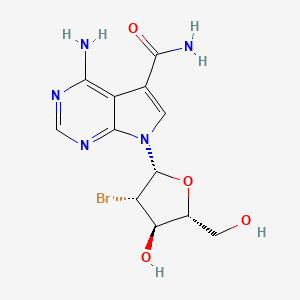
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
